molecular formula C20H28N4O3S B2706616 4-tert-butyl-N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 903312-53-8

4-tert-butyl-N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide

Katalognummer: B2706616
CAS-Nummer: 903312-53-8
Molekulargewicht: 404.53
InChI-Schlüssel: FHILERXXQIKRTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-tert-butyl-N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a scaffold of significant interest in medicinal chemistry for its versatile bioactivity. This compound is primarily valued in antibacterial research, as structurally similar N-(1,3,4-oxadiazol-2-yl)benzamide analogs have demonstrated potent bacteriostatic activity against challenging multidrug-resistant Gram-positive pathogens . These include methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), with some analogs showing efficacy in vivo, such as in mouse skin wound infection models, and a low propensity for resistance development . Furthermore, the molecular architecture of this compound, which integrates a benzamide moiety and a lipophilic tert-butyl group, suggests potential investigational utility in cancer research. Serotonin receptor signaling, particularly through 5-HTR1D, has been identified as a regulator of cancer cell proliferation in various tissues, including breast, brain, and gastric cancers . Inhibitors targeting these pathways are being explored as novel therapeutic strategies, indicating that this compound may serve as a valuable chemical probe for studying oncogenic signaling pathways . Its design, incorporating a diethylcarbamoyl side chain, is intended to optimize properties like cell membrane permeability and target interaction, making it a sophisticated tool for investigating structure-activity relationships in drug discovery.

Eigenschaften

IUPAC Name

4-tert-butyl-N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S/c1-6-24(7-2)17(25)13-28-19-23-22-16(27-19)12-21-18(26)14-8-10-15(11-9-14)20(3,4)5/h8-11H,6-7,12-13H2,1-5H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHILERXXQIKRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the diethylamino group: This step involves the reaction of the oxadiazole intermediate with a diethylamino compound, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the benzamide moiety: This is typically done by reacting the intermediate with a benzoyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl groups, leading to various reduced forms.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, introducing new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives and alcohols.

    Substitution: Halogenated or nitrated benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anti-cancer properties. For instance, studies have shown that compounds similar to 4-tert-butyl-N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays reveal that these compounds can induce apoptosis in cancer cells by disrupting DNA integrity and cellular metabolism .

Case Study:
A study involving synthesized 1,3,4-oxadiazole derivatives reported effective cytotoxicity against the LN229 glioblastoma cell line. The compounds tested showed promising results in reducing cell viability and promoting apoptosis through mechanisms involving DNA damage .

Anti-Diabetic Potential

The anti-diabetic properties of 1,3,4-oxadiazole derivatives have also been explored. In vivo studies using Drosophila melanogaster models demonstrated that certain oxadiazole compounds significantly lowered glucose levels, suggesting their potential as therapeutic agents for diabetes management .

Data Table: Anti-Diabetic Activity of Oxadiazole Derivatives

Compound IDModel OrganismGlucose Level Reduction (%)Reference
5dDrosophila melanogaster45
5fDrosophila melanogaster38

Mechanistic Insights

The mechanisms underlying the biological activities of 4-tert-butyl-N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide are primarily linked to its ability to inhibit specific enzymes involved in cancer progression and glucose metabolism.

Enzyme Inhibition

Recent studies have focused on the inhibition of carbonic anhydrases (CAs), which play a crucial role in tumor growth and metabolic regulation. Compounds exhibiting selective inhibition of CA IX have shown promising results in inducing apoptosis in cancer cells while sparing normal cells .

Case Study:
A derivative was found to inhibit CA IX with an IC50 value ranging from 10.93 to 25.06 nM, demonstrating its potential as a targeted anti-cancer therapy .

Broader Applications

Beyond anti-cancer and anti-diabetic uses, the oxadiazole framework is known for its versatility in medicinal chemistry:

  • Antimicrobial Activity: Compounds with oxadiazole structures have shown efficacy against bacterial and fungal infections.
  • Anti-inflammatory Effects: Some derivatives exhibit significant anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 4-tert-butyl-N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological membranes, while the oxadiazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzamide moiety can further enhance binding affinity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Antifungal Activity

  • LMM5 and LMM11 : These analogs demonstrated potent antifungal activity against Candida albicans (MIC: 0.5–1 μg/mL), attributed to thioredoxin reductase inhibition . The target compound ’s diethylcarbamoyl group may modulate similar enzymatic targets but with altered pharmacokinetics due to increased steric bulk.

Enzyme Inhibition

  • 7a–7l Series: Derivatives with amino-thiazole and arylpropanamide substituents showed urease inhibition (IC₅₀: 12–45 μM), with 7l (IC₅₀: 12 μM) being the most potent .

Anticancer Activity

  • 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide: Exhibited HDAC inhibition (IC₅₀: 0.8 μM) and cytotoxicity against breast cancer cells (MCF-7, IC₅₀: 9.2 μM) . The target compound’s tert-butyl group may enhance binding to hydrophobic enzyme pockets, but this requires experimental validation.

Physicochemical and Pharmacokinetic Insights

  • Synthetic Accessibility : Unlike LMM5/LMM11 (commercially sourced) , the target compound ’s synthesis would require multi-step functionalization of the oxadiazole core, as seen in the 7a–7l series .

Biologische Aktivität

The compound 4-tert-butyl-N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : The compound features a benzamide moiety substituted with a tert-butyl group and a 1,3,4-oxadiazole ring containing a diethylcarbamoyl sulfanyl group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may influence several pathways:

  • Antimicrobial Activity : The oxadiazole ring is known for its antimicrobial properties. Compounds with similar structures have been shown to inhibit bacterial growth and exhibit antifungal activity.
  • Antitumor Activity : Research indicates that derivatives of oxadiazoles can induce apoptosis in cancer cells. This is likely due to their ability to interfere with DNA replication and repair mechanisms.

Biological Activity Data

The following table summarizes the key findings related to the biological activity of the compound:

Activity Tested Model Effect Reference
AntimicrobialEscherichia coli, Staphylococcus aureusInhibition of growth
AntitumorHuman lung cancer cell lines (A549, HCC827)Induced apoptosis (IC50 values)
Enzyme InhibitionTrypanothione reductase (TR)Sub-micromolar potency observed

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of similar oxadiazole derivatives found significant inhibition against E. coli and S. aureus. The mechanism was linked to disruption of bacterial cell wall synthesis.
  • Antitumor Potential : In vitro assays on human lung cancer cell lines demonstrated that compounds with structural similarities exhibited IC50 values ranging from 6.26 μM to 20.46 μM, indicating potential for further development as anticancer agents .
  • Enzyme Interaction : The compound's interaction with trypanothione reductase was explored in a study focusing on leishmaniasis treatment. It was found that the compound exhibited high affinity for TR, suggesting a potential therapeutic application in parasitic infections .

Q & A

Q. Which formulation strategies address its solubility limitations?

  • Formulation Development :
  • Nanoemulsions : Encapsulate in PEGylated liposomes (particle size <200 nm) to enhance aqueous solubility .
  • Co-crystallization : Co-crystallize with succinic acid to improve dissolution rate (test via USP Apparatus II) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.